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Compound of Interest

Compound Name: 4-Ethyl-3,3-dimethylhexane

Cat. No.: B12648083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical

technique for the structural elucidation of organic molecules, including branched alkanes. The

chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, providing

valuable information about the carbon skeleton. In branched alkanes, the 13C NMR chemical

shifts are primarily influenced by the degree of substitution and steric interactions, which can

be rationalized through empirical additive rules. These application notes provide a summary of

characteristic 13C NMR chemical shifts for various branched alkanes and a detailed protocol

for their spectral acquisition.

Factors Influencing 13C NMR Chemical Shifts in
Branched Alkanes
The chemical shifts of sp3-hybridized carbons in branched alkanes generally fall within the

range of 0-60 ppm relative to tetramethylsilane (TMS). The precise chemical shift is determined

by several key factors:

α-Effect: Substitution of a hydrogen atom on a carbon with a methyl group causes a

downfield shift (deshielding) of approximately 9 ppm.
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β-Effect: A methyl group substitution at the adjacent carbon atom also results in a downfield

shift of about 9 ppm.

γ-Effect: In contrast, a methyl group at the γ-position introduces a shielding effect, causing

an upfield shift of approximately -2.5 ppm. This is often attributed to steric compression.

Branching Corrections: Additive models for predicting chemical shifts, such as the Grant-

Paul rules and the Lindeman-Adams rule, incorporate correction factors to account for the

increased complexity of highly branched systems.

Data Presentation: 13C NMR Chemical Shifts of
Selected Branched Alkanes
The following table summarizes the experimental 13C NMR chemical shifts for a selection of

branched alkanes, illustrating the impact of substitution patterns on the carbon resonances. All

chemical shifts are reported in parts per million (ppm) relative to TMS.
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Compound Name Structure Carbon Atom
Chemical Shift
(ppm)

2-Methylpentane
CH3-CH(CH3)-CH2-

CH2-CH3
C1 22.7

C2 27.8

C3 41.8

C4 20.7

C5 14.1

2-CH3 22.7

3-Methylpentane[1][2]
CH3-CH2-CH(CH3)-

CH2-CH3
C1, C5 11.5

C2, C4 29.3

C3 36.4

3-CH3 18.8

2,3-Dimethylbutane[3] (CH3)2CH-CH(CH3)2 C1, C4, 2-CH3, 3-CH3 19.3

C2, C3 34.2

Neopentane (2,2-

Dimethylpropane)[4]

[5]

(CH3)4C C1, 2-CH3 (x4) 27.9

C2 31.5

Isooctane (2,2,4-

Trimethylpentane)

(CH3)3C-CH2-

CH(CH3)2
C1 24.7

C2 31.1

C3 53.3

C4 30.2

C5 25.5
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2-CH3 (x2) 29.9

4-CH3 25.0

2,2-

Dimethylpentane[1][6]

[7]

(CH3)3C-CH2-CH2-

CH3
C1 29.1

C2 31.9

C3 48.3

C4 17.9

C5 14.3

2-CH3 (x2) 29.1

2,4-

Dimethylpentane[3]

(CH3)2CH-CH2-

CH(CH3)2
C1, C5, 2-CH3, 4-CH3 22.5

C2, C4 25.1

C3 45.4

2,2,3-

Trimethylbutane[8][9]
(CH3)3C-CH(CH3)2 C1 (x3) 27.2

C2 32.9

C3 37.9

3-CH3 (x2) 16.0

Experimental Protocols
Protocol 1: Standard 13C NMR Spectral Acquisition
This protocol outlines the standard procedure for obtaining a proton-decoupled 13C NMR

spectrum of a branched alkane, suitable for qualitative analysis and structural confirmation.

1. Sample Preparation:
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Weigh approximately 50-100 mg of the branched alkane sample. For small molecules, this

amount is typically sufficient for obtaining a good quality spectrum within a reasonable time.

[8]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).

Ensure the solvent is of high purity to avoid extraneous signals.

Transfer the solution to a clean, dry 5 mm NMR tube. The final solution height should be

around 4-5 cm.

If the solution contains any particulate matter, filter it through a small plug of glass wool in a

Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.[6]

Cap the NMR tube securely.

2. Spectrometer Setup and Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or

using automated shimming routines.

Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR

experiment:

Pulse Program: A standard pulse program with proton decoupling during acquisition (e.g.,

zgpg30 or zgdc30 on Bruker instruments) should be used.[10]

Pulse Width (Flip Angle): A 30° pulse is recommended to allow for shorter relaxation

delays.[10]

Acquisition Time (AQ): Typically set to 1-2 seconds to ensure good digital resolution.[11]

Relaxation Delay (D1): A delay of 2 seconds is a good starting point for qualitative spectra.

[10]
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Number of Scans (NS): This will depend on the sample concentration. Start with 128

scans and increase as needed to achieve an adequate signal-to-noise ratio.[10]

Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is

sufficient to cover the range of alkane carbons and any potential impurities.

3. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Perform baseline correction.

Reference the spectrum by setting the chemical shift of the solvent residual peak (e.g.,

CDCl3 at 77.16 ppm) or an internal standard like TMS to 0 ppm.

Protocol 2: Quantitative 13C NMR Spectroscopy
For accurate quantification of different carbon environments, the experimental parameters must

be adjusted to account for variations in relaxation times (T1) and the Nuclear Overhauser Effect

(NOE).

1. Sample Preparation:

Follow the same procedure as in Protocol 1. The addition of a paramagnetic relaxation

agent, such as chromium(III) acetylacetonate (Cr(acac)3), at a concentration of 0.01-0.1 M

can help to shorten the T1 relaxation times of all carbons, particularly quaternary carbons.

[12]

2. Spectrometer Setup and Acquisition:

Pulse Program: Use an inverse-gated decoupling pulse sequence. This sequence applies

proton decoupling only during the acquisition of the FID, which suppresses the NOE.

Pulse Width (Flip Angle): A 90° pulse is used to ensure maximum signal intensity per scan.
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Relaxation Delay (D1): The relaxation delay must be at least 5 times the longest T1 value of

any carbon in the molecule (D1 ≥ 5T1max). For quaternary carbons, T1 values can be very

long, necessitating significant delay times.

Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-

noise ratio for accurate integration.

3. Data Processing and Analysis:

Process the spectrum as described in Protocol 1.

Carefully integrate the signals of interest. The integral values will be directly proportional to

the number of carbons contributing to each signal.

Visualization of Structure-Shift Relationships
The following diagrams illustrate the key structural features that influence 13C NMR chemical

shifts in branched alkanes and a workflow for predicting these shifts.

Factors Influencing 13C NMR Chemical Shifts in Branched Alkanes

Structural Features

Substituent Effects

Resulting Chemical Shift

Primary Carbon (CH3)

Alpha Effect

+9 ppm (approx.)

Secondary Carbon (CH2)

Beta Effect

+9 ppm (approx.)

Tertiary Carbon (CH)

Gamma Effect

-2.5 ppm (approx.)

Quaternary Carbon (C)

Observed Shift (ppm)

Deshielding Deshielding Shielding
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Click to download full resolution via product page

Caption: Relationship between carbon type, substituent effects, and the final 13C NMR

chemical shift.

Workflow for 13C NMR Chemical Shift Prediction

Branched Alkane Structure

Identify Unique Carbon Environments

Start with Base Value (e.g., Methane)

Apply α-Effect for each adjacent carbon

Apply β-Effect for carbons two bonds away

Apply γ-Effect for carbons three bonds away

Apply Branching Correction Factors (Lindeman-Adams)

Predicted Chemical Shift (ppm)
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Caption: A stepwise process for predicting 13C NMR chemical shifts in branched alkanes using

additive rules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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